6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine
CAS No.:
Cat. No.: VC16204768
Molecular Formula: C11H11BrF2N2
Molecular Weight: 289.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrF2N2 |
|---|---|
| Molecular Weight | 289.12 g/mol |
| IUPAC Name | 6-bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine |
| Standard InChI | InChI=1S/C11H11BrF2N2/c1-16(2)11-9(10(13)14)7-4-3-6(12)5-8(7)15-11/h3-5,10,15H,1-2H3 |
| Standard InChI Key | MFSGKLFOMIYBCK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s indole core is substituted at three positions:
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Position 2: A dimethylamino group (), which enhances solubility and influences electronic properties.
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Position 3: A difluoromethyl group (), introducing steric bulk and metabolic stability.
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Position 6: A bromine atom, a halogen known to modulate reactivity and binding affinity in medicinal chemistry.
The canonical SMILES representation is CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C(F)F, and its InChIKey is MFSGKLFOMIYBCK-UHFFFAOYSA-N.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 289.12 g/mol |
| Molecular Formula | |
| IUPAC Name | 6-bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (amine, indole nitrogen) |
These properties suggest moderate lipophilicity, making the compound suitable for crossing biological membranes.
Synthesis and Optimization
Friedel-Crafts Acylation
A patent (CN104292145A) describes a multi-step synthesis for a related 6-bromoindole derivative, providing insights into feasible routes :
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Friedel-Crafts Reaction: 6-Bromoindole reacts with oxalyl chloride () in the presence of to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
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Amidation: The acyl chloride intermediate is treated with aqueous ammonia to yield the corresponding amide.
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Reduction: Catalytic hydrogenation reduces the amide to a primary amine.
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Boc Protection: The amine is protected with tert-butoxycarbonyl (Boc) groups for stability .
Adapting this protocol, 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine could be synthesized via:
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Step 1: Difluoromethylation at position 3 using -containing reagents.
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Step 2: Dimethylamination at position 2 via nucleophilic substitution or reductive amination.
Challenges and Solutions
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Regioselectivity: Bromination at position 6 requires careful control to avoid polyhalogenation. Directed ortho-metalation or using directing groups may improve selectivity.
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Difluoromethyl Incorporation: Radical difluoromethylation, as reported in radical thiolation studies , could be explored for introducing .
Research Findings and Gaps
Experimental Data
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Stability: Preliminary data from VulcanChem indicate the compound is stable under inert conditions but may hydrolyze in acidic media.
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Solubility: Limited solubility in water () but miscible with dimethyl sulfoxide (DMSO) and dichloromethane.
Computational Studies
Molecular docking simulations (unpublished) suggest affinity for cytochrome P450 enzymes, hinting at potential metabolic interactions.
Knowledge Gaps
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Toxicity Profiles: No in vitro or in vivo toxicity data are available.
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Synthetic Scalability: Current methods are lab-scale; industrial-scale production needs optimization.
Future Directions
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Biological Screening: Prioritize assays against cancer cell lines, microbial pathogens, and neurological targets.
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Process Chemistry: Develop one-pot syntheses to improve yield and reduce waste.
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Structure-Activity Relationships (SAR): Modify substituents to elucidate contributions to bioactivity.
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